molecular formula C10H5ClN2O B14003609 Malononitrile, (5-chloro-2-hydroxybenzylidene)- CAS No. 5348-77-6

Malononitrile, (5-chloro-2-hydroxybenzylidene)-

Cat. No.: B14003609
CAS No.: 5348-77-6
M. Wt: 204.61 g/mol
InChI Key: YNDWMWPHAMWBLG-UHFFFAOYSA-N
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Description

Malononitrile, (5-chloro-2-hydroxybenzylidene)- is a chemical compound known for its diverse applications in various fields such as pharmaceuticals, biotechnology, and specialty chemicals. This compound is synthesized through the Knoevenagel condensation reaction, which involves the reaction of benzaldehyde derivatives with malononitrile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing Malononitrile, (5-chloro-2-hydroxybenzylidene)- is through the Knoevenagel condensation reaction. This reaction involves the condensation of 5-chloro-2-hydroxybenzaldehyde with malononitrile in the presence of a base catalyst. The reaction is typically carried out in an organic solvent such as ethyl acetate at a temperature of around 60°C. The use of catalysts such as Ti-Al-Mg hydrotalcite has been found to be effective in achieving high yields and selectivity .

Industrial Production Methods

In industrial settings, the synthesis of Malononitrile, (5-chloro-2-hydroxybenzylidene)- can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Malononitrile, (5-chloro-2-hydroxybenzylidene)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Malononitrile, (5-chloro-2-hydroxybenzylidene)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Malononitrile, (5-chloro-2-hydroxybenzylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biochemical effects, such as the disruption of metabolic pathways and the inhibition of cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Malononitrile, (5-chloro-2-hydroxybenzylidene)- is unique due to its specific structural features, such as the presence of the chloro and hydroxyl groups, which contribute to its distinct reactivity and applications. Its ability to undergo a variety of chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

5348-77-6

Molecular Formula

C10H5ClN2O

Molecular Weight

204.61 g/mol

IUPAC Name

2-[(5-chloro-2-hydroxyphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C10H5ClN2O/c11-9-1-2-10(14)8(4-9)3-7(5-12)6-13/h1-4,14H

InChI Key

YNDWMWPHAMWBLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C=C(C#N)C#N)O

Origin of Product

United States

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